molecular formula C24H35N3O2 B6096504 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B6096504
M. Wt: 397.6 g/mol
InChI Key: IGWGJJBQTKXXJX-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound that features a piperidine ring substituted with a methoxyethyl group, a methoxy-methylphenyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to changes in cellular signaling pathways. The methoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine can be compared with similar compounds, such as:

    1-[1-(2-hydroxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.

    1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)methanamine: This compound has a pyridin-3-ylmethyl group instead of a pyridin-4-ylmethyl group, which may influence its binding affinity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-20-16-23(4-5-24(20)29-3)19-27(17-21-6-10-25-11-7-21)18-22-8-12-26(13-9-22)14-15-28-2/h4-7,10-11,16,22H,8-9,12-15,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGJJBQTKXXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(CC2CCN(CC2)CCOC)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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